molecular formula C14H15N3O2S B14942085 Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14942085
M. Wt: 289.35 g/mol
InChI Key: SFEPTHZAZAHDAJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with various functional groups such as amino, cyano, ethyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl cyanoacetate with 2-aminothiophene derivatives under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thienopyridine core, which imparts distinct chemical and biological properties. Its combination of amino, cyano, ethyl, and carboxylate groups allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H15N3O2S/c1-4-8-7(3)17-13-10(9(8)6-15)11(16)12(20-13)14(18)19-5-2/h4-5,16H2,1-3H3

InChI Key

SFEPTHZAZAHDAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1C#N)C(=C(S2)C(=O)OCC)N)C

Origin of Product

United States

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